Changnanic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Changnanic acid can be synthesized through various chemical reactions involving triterpenoids. The synthetic routes typically involve the cyclization of squalene or its derivatives, followed by oxidation and functional group modifications . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the plant Kadsura heteroclita. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound . The extraction process is optimized to maximize yield and purity while minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Changnanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Changnanic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds and studying their chemical properties.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and other diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Changnanic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound interacts with key signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in cell survival, proliferation, and apoptosis . Additionally, this compound modulates the expression of genes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Changnanic acid is structurally similar to other triterpenoids, such as cycloartane triterpenoids and glycosides . it is unique due to its specific molecular structure and bioactivity. Similar compounds include:
Cycloartane triterpenoids: Found in various plants and exhibit similar anti-tumor and anti-inflammatory properties.
This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C30H44O4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradec-10-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9-11,20,22-24H,1,7-8,12-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 |
InChI Key |
IFWUZPCVJHANEI-BRTULJEKSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2C=CC(C3(C4)CCC(=O)O)C(=C)C)C)C |
Origin of Product |
United States |
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